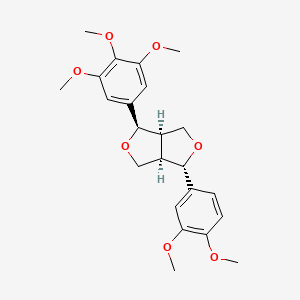
Epimagnolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epimagnolin A is a lignan compound derived from the flower buds of Magnolia fargesii, a plant traditionally used in Asian medicine for treating headaches and nasal congestion . This compound has garnered attention due to its various pharmacological activities, including antiplasmodial and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epimagnolin A typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenylpropanoids.
Formation of the Furofuran Lignan Core: This involves a series of cyclization reactions under acidic or basic conditions to form the tetrahydrofurofuranoid structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound can be achieved through:
Extraction from Natural Sources: Large-scale extraction from Magnolia fargesii using solvents like ethanol or methanol.
Biotechnological Methods: Utilizing microbial fermentation processes to produce the compound from simpler precursors.
Analyse Chemischer Reaktionen
Types of Reactions
Epimagnolin A undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized lignans.
Reduced Derivatives: Dihydro lignans.
Substituted Derivatives: Various functionalized lignans with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Epimagnolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Explored for its antiplasmodial activity against malaria parasites and its anti-inflammatory effects in human cells
Wirkmechanismus
Epimagnolin A exerts its effects through several mechanisms:
Antiplasmodial Activity: It inhibits the growth of Plasmodium species by interfering with their metabolic pathways.
Anti-inflammatory Effects: It modulates the activity of inflammatory mediators such as p38 MAPK in human cells.
Enzyme Inhibition: It inhibits the activity of UDP-glucuronosyltransferase enzymes in human liver microsomes, affecting drug metabolism.
Vergleich Mit ähnlichen Verbindungen
Epimagnolin A is compared with other tetrahydrofurofuranoid lignans such as:
- Eudesmin
- Fargesin
- Magnolin
- Yangambin
Uniqueness
This compound is unique due to its specific inhibitory effects on UDP-glucuronosyltransferase 1A1 and 1A3 activities, which are not as pronounced in the other lignans . This makes it particularly interesting for studying drug-drug interactions and metabolic pathways.
Eigenschaften
Molekularformel |
C23H28O7 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |
InChI-Schlüssel |
MFIHSKBTNZNJIK-FRMGNDQPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


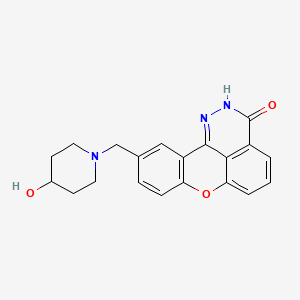
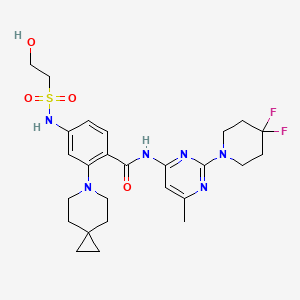
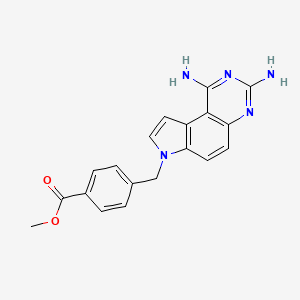
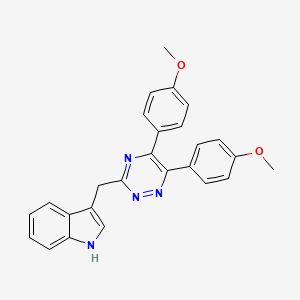
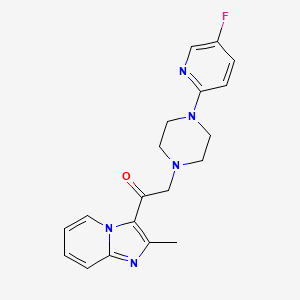
![acetic acid;20-[[4-[2-[2-[2-[2-[2-[2-[[5-[[5-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-6-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B10829478.png)
![1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one](/img/structure/B10829481.png)

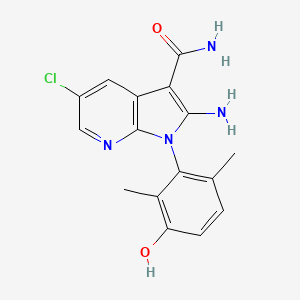
![(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B10829493.png)
![(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone](/img/structure/B10829497.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B10829505.png)

![1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B10829530.png)
